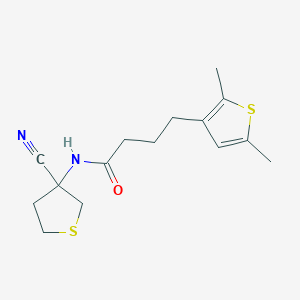
N-(3-cyanothiolan-3-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanothiolan-3-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemistry.
Mechanism of Action
The exact mechanism of action of N-(3-cyanothiolan-3-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It also has antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Additionally, it has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-cyanothiolan-3-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide is its low toxicity profile, which makes it a safer compound to work with in lab experiments compared to other compounds with similar properties. However, its limited solubility in water can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on N-(3-cyanothiolan-3-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its properties for therapeutic use. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds with improved properties for use in drug development.
Synthesis Methods
The synthesis of N-(3-cyanothiolan-3-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide involves the reaction of 3-cyanothiolane and 2,5-dimethyl-3-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then reacted with butanoyl chloride to yield this compound.
Scientific Research Applications
N-(3-cyanothiolan-3-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide has been studied for its potential applications in medicinal chemistry and drug development. It has been found to have antitumor activity and can inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS2/c1-11-8-13(12(2)20-11)4-3-5-14(18)17-15(9-16)6-7-19-10-15/h8H,3-7,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWCRZGZRDGARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CCCC(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

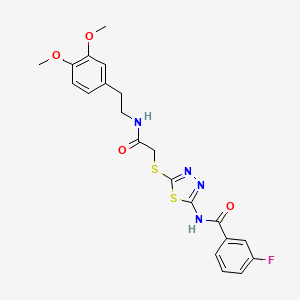
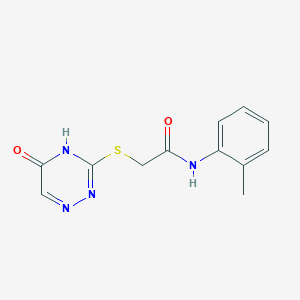
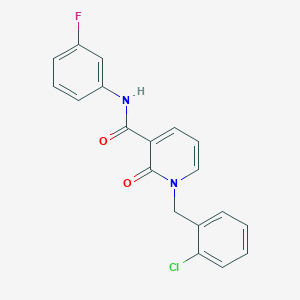
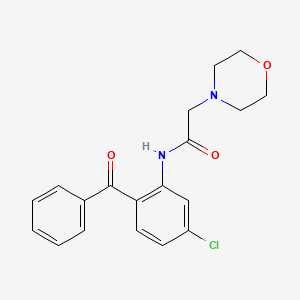

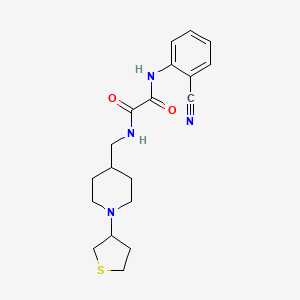
![1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2561500.png)
![2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2561501.png)
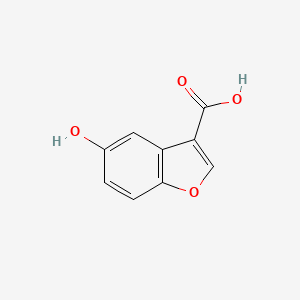
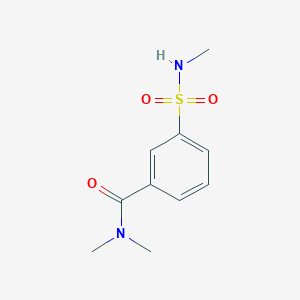
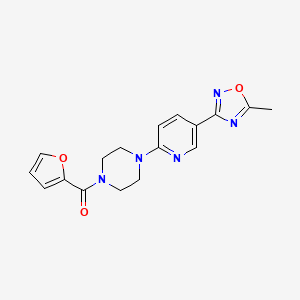
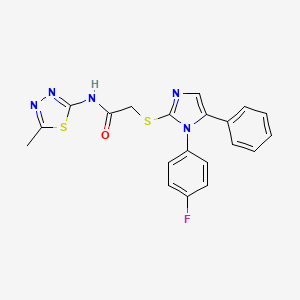
![1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
